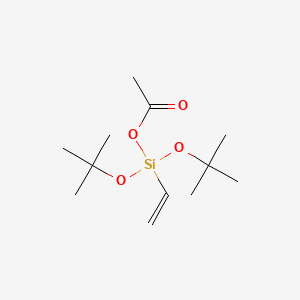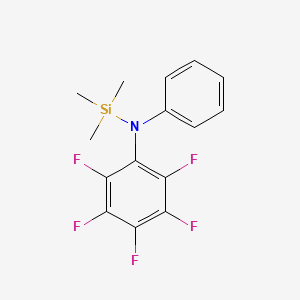
1,1,1-Trimethyl-N-(pentafluorophenyl)-N-phenylsilanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trimethyl-N-(pentafluorophenyl)-N-phenylsilanamine is a silicon-based compound characterized by the presence of both phenyl and pentafluorophenyl groups attached to a silanamine core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Trimethyl-N-(pentafluorophenyl)-N-phenylsilanamine can be synthesized through a series of reactions involving the appropriate precursors. One common method involves the reaction of trimethylsilyl chloride with pentafluoroaniline and phenylamine under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trimethyl-N-(pentafluorophenyl)-N-phenylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl and pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanamine derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
1,1,1-Trimethyl-N-(pentafluorophenyl)-N-phenylsilanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-based compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,1,1-Trimethyl-N-(pentafluorophenyl)-N-phenylsilanamine involves its interaction with specific molecular targets and pathways The compound can form stable complexes with various biomolecules, influencing their activity and function
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trimethyl-N-phenylsilanamine: Lacks the pentafluorophenyl group, resulting in different chemical properties and reactivity.
1,1,1-Trimethyl-N-(trifluoromethyl)phenylsilanamine: Contains a trifluoromethyl group instead of a pentafluorophenyl group, leading to variations in its chemical behavior.
Uniqueness
1,1,1-Trimethyl-N-(pentafluorophenyl)-N-phenylsilanamine is unique due to the presence of both phenyl and pentafluorophenyl groups, which impart distinct chemical properties. The pentafluorophenyl group enhances the compound’s stability and reactivity, making it valuable for specific applications that require these characteristics.
Propriétés
Numéro CAS |
64108-95-8 |
|---|---|
Formule moléculaire |
C15H14F5NSi |
Poids moléculaire |
331.35 g/mol |
Nom IUPAC |
2,3,4,5,6-pentafluoro-N-phenyl-N-trimethylsilylaniline |
InChI |
InChI=1S/C15H14F5NSi/c1-22(2,3)21(9-7-5-4-6-8-9)15-13(19)11(17)10(16)12(18)14(15)20/h4-8H,1-3H3 |
Clé InChI |
WEBOUXORWUVRFL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N(C1=CC=CC=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide](/img/structure/B14500587.png)
![(4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14500590.png)
![N-{1-[3-(Trifluoromethyl)phenyl]propan-2-YL}octadec-9-enamide](/img/structure/B14500611.png)
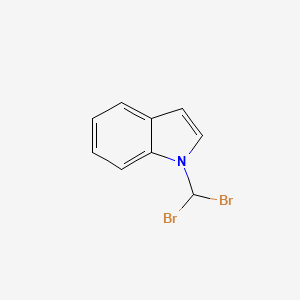

![Diphenyl[(triethylgermyl)ethynyl]arsane](/img/structure/B14500619.png)
![(NZ)-N-[(2,5-dimethylphenyl)-pyridin-2-ylmethylidene]hydroxylamine](/img/structure/B14500622.png)
![2-Hydroxyspiro[4.5]deca-2,7-dien-1-one](/img/structure/B14500626.png)
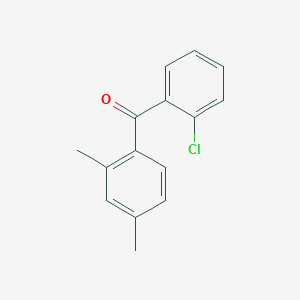

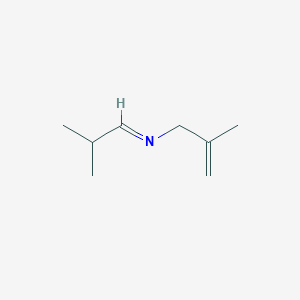
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)
